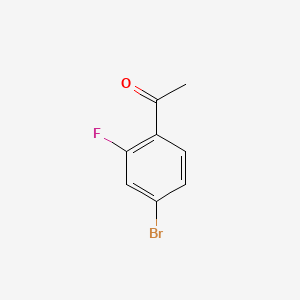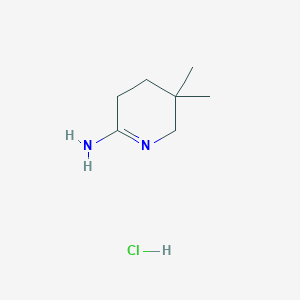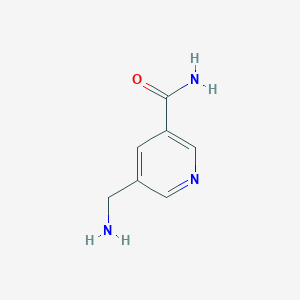
Acetato de Fertirelin
Descripción general
Descripción
El acetato de fertirelin es un péptido sintético y un agonista de la hormona liberadora de gonadotropinas. Se utiliza principalmente en medicina veterinaria, particularmente para el tratamiento de la falla ovárica en el ganado. El compuesto se introdujo por primera vez en Japón en 1981 y desde entonces se ha utilizado para controlar diversos problemas reproductivos en animales .
Aplicaciones Científicas De Investigación
Fertirelin acetate has several applications in scientific research:
Veterinary Medicine: It is used to treat ovarian failure and improve conception rates in cattle.
Reproductive Biology: Studies on fertirelin acetate help understand the regulation of gonadotropin release and its effects on reproductive health.
Endocrinology: Research on fertirelin acetate provides insights into the mechanisms of hormone regulation and the role of gonadotropin-releasing hormone analogs in various physiological processes
Mecanismo De Acción
El acetato de fertirelin actúa como un potente agonista del receptor de la hormona liberadora de gonadotropinas. Al unirse al receptor, estimula la liberación de la hormona luteinizante y la hormona foliculoestimulante de la hipófisis anterior. Esto, a su vez, conduce a la regulación de los procesos reproductivos como la ovulación y el desarrollo folicular .
Compuestos Similares:
Buserelina: Otro agonista de la hormona liberadora de gonadotropinas utilizado en medicina veterinaria y humana.
Deslorelin: Un análogo más potente utilizado principalmente en aplicaciones veterinarias.
Leuprorelina: Ampliamente utilizada en medicina humana para afecciones como el cáncer de próstata y la endometriosis.
Comparación: El this compound es único en su aplicación específica en medicina veterinaria, particularmente para el ganado. Se utiliza con menos frecuencia en medicina humana en comparación con otros análogos como la leuprorelina y la buserelina. Su potencia y afinidad específica por el receptor lo convierten en una opción preferida para el tratamiento de la falla ovárica en el ganado .
Análisis Bioquímico
Biochemical Properties
Fertirelin acetate plays a significant role in biochemical reactions by acting as a GnRH agonist. It interacts with the GnRH receptor on the surface of pituitary cells, leading to the release of LH and FSH. These hormones are essential for the regulation of the reproductive system. Fertirelin acetate binds to the GnRH receptor with high affinity, mimicking the natural GnRH and triggering a cascade of intracellular events that result in hormone release .
Cellular Effects
Fertirelin acetate influences various types of cells and cellular processes. In granulosa cells, it has been shown to modulate the activity of human chorionic gonadotropin (hCG), leading to changes in progesterone synthesis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can increase the mRNA levels of annexin A5 (ANXA5) and alter the expression of luteinizing hormone receptor (LHR) and follicle-stimulating hormone receptor (FSHR) in granulosa cells .
Molecular Mechanism
At the molecular level, fertirelin acetate exerts its effects by binding to the GnRH receptor on pituitary cells. This binding activates a G-protein coupled receptor (GPCR) signaling pathway, leading to the activation of phospholipase C (PLC) and the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), ultimately resulting in the release of LH and FSH. Fertirelin acetate’s ability to mimic natural GnRH and activate this signaling pathway is crucial for its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fertirelin acetate can change over time. The compound is rapidly metabolized and excreted, with a half-life measured in minutes. This rapid clearance means that its effects are transient, and continuous administration may be required to maintain its activity. Long-term studies have shown that fertirelin acetate does not accumulate in tissues and is quickly degraded into naturally occurring amino acids .
Dosage Effects in Animal Models
The effects of fertirelin acetate vary with different dosages in animal models. Studies have shown that doses ranging from 25 to 100 micrograms can influence conception rates in cattle. Higher doses may lead to a reduction in superovulatory responses, indicating a threshold effect. Additionally, high doses of fertirelin acetate can cause adverse effects, such as reduced fertility and altered hormone levels .
Metabolic Pathways
Fertirelin acetate is involved in metabolic pathways related to hormone regulation. It is rapidly metabolized and excreted, with its major metabolites being naturally occurring amino acids. The compound’s interaction with enzymes such as phospholipase C and protein kinase C plays a crucial role in its metabolic effects. These interactions influence metabolic flux and hormone levels, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, fertirelin acetate is transported and distributed rapidly. It does not accumulate in tissues and is quickly cleared from the bloodstream. The compound’s transport is facilitated by its interaction with GnRH receptors, which mediate its uptake and distribution. This rapid transport and clearance ensure that fertirelin acetate exerts its effects quickly and efficiently .
Subcellular Localization
Fertirelin acetate’s subcellular localization is primarily at the GnRH receptors on the surface of pituitary cells. This localization is crucial for its activity, as it allows the compound to interact with its target receptors and initiate the signaling cascade that leads to hormone release. The compound’s structure and post-translational modifications ensure its proper targeting and function within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El acetato de fertirelin se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. El proceso implica la adición secuencial de aminoácidos para formar la cadena peptídica deseada. La síntesis generalmente comienza con la protección de los grupos amino utilizando grupos protectores como terc-butoxicarbonilo (Boc) o fluorenilmetoxcarbonilo (Fmoc). Los aminoácidos protegidos se acoplan luego utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de un aditivo de acoplamiento como hidroxi-benzotriazol (HOBt) o 1-hidroxi-7-azabenzotriazol (HOAt). Después de ensamblar la cadena peptídica, se eliminan los grupos protectores y el péptido se purifica mediante técnicas como la cromatografía líquida de alto rendimiento (HPLC) .
Métodos de Producción Industrial: La producción industrial del this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso involucra sintetizadores de péptidos automatizados para asegurar un alto rendimiento y pureza. El producto final a menudo se liofiliza para obtener una forma de polvo estable para su almacenamiento y transporte .
Análisis De Reacciones Químicas
Tipos de Reacciones: El acetato de fertirelin principalmente experimenta reacciones de formación de enlaces peptídicos e hidrólisis. Normalmente no experimenta reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.
Reactivos y Condiciones Comunes:
Formación de Enlaces Peptídicos: Reactivos como DCC, DIC, HOBt y HOAt se utilizan comúnmente.
Hidrólisis: Las condiciones ácidas o básicas pueden hidrolizar los enlaces peptídicos, lo que lleva a la descomposición de la cadena peptídica.
Principales Productos Formados: Los principales productos formados a partir de la hidrólisis del this compound son sus aminoácidos constituyentes .
4. Aplicaciones en Investigación Científica
El this compound tiene varias aplicaciones en la investigación científica:
Medicina Veterinaria: Se utiliza para tratar la falla ovárica y mejorar las tasas de concepción en el ganado.
Biología Reproductiva: Los estudios sobre el this compound ayudan a comprender la regulación de la liberación de gonadotropinas y sus efectos sobre la salud reproductiva.
Endocrinología: La investigación sobre el this compound proporciona información sobre los mecanismos de regulación hormonal y el papel de los análogos de la hormona liberadora de gonadotropinas en varios procesos fisiológicos
Comparación Con Compuestos Similares
Buserelin: Another gonadotropin-releasing hormone agonist used in veterinary and human medicine.
Deslorelin: A more potent analog used primarily in veterinary applications.
Leuprorelin: Widely used in human medicine for conditions like prostate cancer and endometriosis.
Comparison: Fertirelin acetate is unique in its specific application in veterinary medicine, particularly for cattle. It is less commonly used in human medicine compared to other analogs like leuprorelin and buserelin. Its potency and specific receptor affinity make it a preferred choice for treating ovarian failure in cattle .
Propiedades
Número CAS |
66002-66-2 |
|---|---|
Fórmula molecular |
C57H80N16O14 |
Peso molecular |
1213.3 g/mol |
Nombre IUPAC |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2R)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H76N16O12.C2H4O2/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37;1-2(3)4/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60);1H3,(H,3,4)/t37-,38-,39-,40+,41-,42-,43?,44+;/m0./s1 |
Clave InChI |
ZVTCYOIDKTXKGH-CTLSUPFRSA-N |
SMILES isomérico |
CCNC(=O)[C@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
SMILES canónico |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Pictogramas |
Health Hazard |
Números CAS relacionados |
38234-21-8 (Parent) |
Secuencia |
XHWSYGLRP |
Sinónimos |
9-(N)-Et-ProNH2-10-des-GlyNH2-LHRH 9-N-Et-ProNH2-LHRH desGly(10)-Pro(9)-LHRH ethylamide DGNH-LHRH fertilerine fertilerine acetate fertirelin fertirelin acetate GnRH, (N)-Et-ProNH2(9)- GnRH, N-Et-ProNH2(9)- LHRH, (N)-Et-ProNH2(9)- LHRH, (N)-ethylprolinamide(9)-des-glycinamide(10)- LHRH, N-Et-ProNH2(9)-des-Gly(10)- LHRH, N-ethylprolinamide(9)- TAP 031 TAP-031 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)






![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)




![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)

